A Technical Guide to (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol: Synthesis, Characterization, and Applications
A Technical Guide to (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol: Synthesis, Characterization, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical development. The document covers its chemical identity, physicochemical properties, stereoselective synthesis strategies, analytical characterization, and applications as a key building block in medicinal chemistry.
Core Compound Identity
The molecule of interest is a chiral γ-amino alcohol. The stereochemistry at the C3 position, designated as (R), is a critical feature that dictates its utility in asymmetric synthesis and its biological interactions in potential active pharmaceutical ingredients (APIs). While the specific (3R) enantiomer is a specialized intermediate, the racemic mixture is cataloged, providing a foundation for its properties.
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IUPAC Name: (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol
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Synonyms: (R)-3-Amino-3-(4-isopropylphenyl)-1-propanol
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CAS Number: 955287-40-8 (for the racemic compound, 3-Amino-3-(4-isopropylphenyl)propan-1-ol)[1][2]
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Molecular Formula: C₁₂H₁₉NO[1]
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Molecular Weight: 193.29 g/mol [1]
Chemical Structure:
Physicochemical and Safety Data
Understanding the physical properties and handling requirements is fundamental for laboratory use. The data presented below is for the racemic compound and serves as a reliable estimate for the (3R)-enantiomer.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [1] |
| InChI Key | TVSIYSBCFQVGGD-UHFFFAOYSA-N | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1] |
Stereoselective Synthesis: Strategies and Methodologies
The synthesis of enantiomerically pure chiral amino alcohols is a cornerstone of modern pharmaceutical chemistry.[3][4] The (3R) configuration is crucial for the desired pharmacological activity in many APIs. Several robust strategies exist, with asymmetric reduction of a prochiral ketone being the most prevalent and efficient.
Core Strategy: Asymmetric Reduction of a Prochiral Ketone
This approach involves the stereoselective reduction of the corresponding β-aminoketone, 3-amino-3-(4-isopropylphenyl)propan-1-one. The choice of catalyst is paramount to achieving high enantiomeric excess (e.e.).
Workflow for Asymmetric Ketone Reduction
Caption: General workflow for the synthesis of the target chiral amino alcohol.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example based on highly effective ruthenium-catalyzed reactions for similar substrates.[5]
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Inert Atmosphere Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral catalyst, such as (R,R)-TsDPEN-Ru complex (0.5-1 mol%).
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Reagent Addition: Add the substrate, 3-amino-3-(4-isopropylphenyl)propan-1-one hydrochloride (1.0 eq), and a suitable solvent (e.g., isopropanol or a formic acid/triethylamine mixture).
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Reaction Execution: Heat the mixture to the optimal temperature (typically 40-60°C) and stir until completion, monitored by TLC or HPLC. Reaction times can vary from a few hours to 24 hours.
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Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NaHCO₃.
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Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the enantiomerically pure (3R)-amino alcohol.
Alternative Synthetic Routes
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Biocatalysis: The use of engineered enzymes, such as ketoreductases (KREDs) or amine dehydrogenases (AmDHs), offers a green and highly selective alternative.[6][7] These enzymes can reduce the prochiral ketone or catalyze the asymmetric amination of a corresponding hydroxy-ketone with exceptional enantioselectivity (>99% e.e.) under mild aqueous conditions.[7]
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Chiral Pool Synthesis: While less direct for this specific structure, synthesis can sometimes begin from a readily available chiral starting material, such as an amino acid, where the stereocenter is already established.[8]
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized compound. The data below are predicted based on the known spectra of analogous compounds, such as 3-amino-1-propanol and other 3-amino-3-arylpropan-1-ol derivatives.[9][10][11]
Predicted NMR and IR Data
| Technique | Functional Group / Proton Environment | Expected Chemical Shift / Frequency |
| ¹H NMR | -CH (OH)- | ~3.6-3.8 ppm (t) |
| -CH (NH₂)- | ~4.0-4.2 ppm (dd or t) | |
| -CH₂ - (Methylene) | ~1.8-2.1 ppm (m) | |
| Ar-H (Aromatic) | ~7.1-7.4 ppm (d, d) | |
| -CH (CH₃)₂ (Isopropyl) | ~2.9 ppm (septet) | |
| -CH(C H₃)₂ (Isopropyl) | ~1.2 ppm (d) | |
| -NH₂ , -OH | Broad singlets, variable ppm | |
| ¹³C NMR | C -OH | ~60-62 ppm |
| C -NH₂ | ~50-52 ppm | |
| -C H₂- (Methylene) | ~38-40 ppm | |
| Aromatic C -H | ~126-128 ppm | |
| Aromatic C -ipso | ~140-142 ppm | |
| Aromatic C -isopropyl | ~148-150 ppm | |
| C H(CH₃)₂ (Isopropyl) | ~34 ppm | |
| CH(C H₃)₂ (Isopropyl) | ~24 ppm | |
| IR (cm⁻¹) | O-H stretch (alcohol) | 3300-3400 (broad) |
| N-H stretch (amine) | 3200-3350 (medium, may show two bands) | |
| C-H stretch (aromatic) | 3000-3100 | |
| C-H stretch (aliphatic) | 2850-2960 | |
| C=C stretch (aromatic) | 1600, 1490 | |
| C-O stretch (alcohol) | 1050-1150 |
Analytical Workflow for Chiral Purity
The enantiomeric excess (e.e.) is the most critical quality attribute for a chiral intermediate.
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Method: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.
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Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 or 254 nm).
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Validation: The (3R)-enantiomer will have a distinct retention time from the (3S)-enantiomer. The e.e. is calculated from the relative peak areas of the two enantiomers. A standard of the racemic mixture is required for method development to confirm peak separation.
Applications in Drug Discovery and Development
Chiral γ-amino alcohols are privileged scaffolds in medicinal chemistry. Their stereochemistry is often the deciding factor in the efficacy and safety of a drug.[6][12]
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Key Intermediate: This compound serves as a crucial building block for synthesizing more complex APIs.[3][12] The primary amine and hydroxyl groups provide two reactive handles for further chemical elaboration, such as N-alkylation, acylation, or etherification.
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Neurological and Psychiatric Drugs: The 3-amino-3-arylpropan-1-ol framework is a core component of several successful drugs targeting the central nervous system, including antidepressants and ADHD medications.[13][14] The specific (R)-configuration is often essential for selective interaction with neurotransmitter transporters or receptors.
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Asymmetric Catalysis: In addition to being a synthetic target, chiral amino alcohols are widely used as ligands in asymmetric catalysis, helping to control the stereochemical outcome of other chemical reactions.[4][12]
By providing a versatile and enantiomerically pure scaffold, (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-ol enables the efficient and stereocontrolled synthesis of novel drug candidates, ultimately accelerating the drug development pipeline.
References
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Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available from: [Link]
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Frontiers in Catalysis. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Available from: [Link]
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Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Available from: [Link]
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ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. (2024). Available from: [Link]
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Pharmaffiliates. 3-Amino-3-phenylpropan-1-ol. Available from: [Link]
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Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Available from: [Link]
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PubMed. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. (2001). Available from: [Link]
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PMC. Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. (2011). Available from: [Link]
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Beilstein Journals. Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Available from: [Link]
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ChemBK. 3-Amino-3-(4-methylphenyl)propan-1-ol. (2024). Available from: [Link]
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PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Available from: [Link]
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MDPI. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. (2024). Available from: [Link]
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University of Malta. Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. (2024). Available from: [Link]
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MilliporeSigma. 3-Amino-3-(4-isopropylphenyl)propan-1-ol. Available from: [Link]
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PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. Available from: [Link]
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Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Available from: [Link]
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